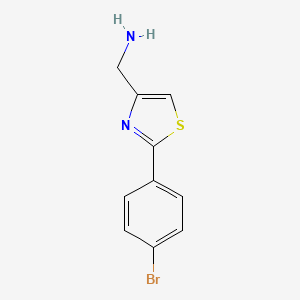

(2-(4-Bromophenyl)thiazol-4-yl)methanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSXOMQHEKZXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526452 | |

| Record name | 1-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89152-87-4 | |

| Record name | 1-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Bromophenyl Thiazol 4 Yl Methanamine

Strategic Approaches for the Synthesis of the Thiazole (B1198619) Core Bearing a 4-Bromophenyl Moiety

The construction of the central 2-(4-bromophenyl)thiazole (B1282850) scaffold is foundational. The primary methods employed ensure high regioselectivity and adaptability, allowing for the preparation of various precursors.

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. This classical method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of the (2-(4-Bromophenyl)thiazol-4-yl) core, this typically involves the reaction of an appropriate α-halocarbonyl compound with 4-bromothiobenzamide (B1270958). Alternatively, and more commonly, 2-amino-4-(4-bromophenyl)thiazole (B182969) is synthesized as a versatile intermediate by reacting 4-bromoacetophenone (or its α-halogenated derivative, 2-bromo-1-(4-bromophenyl)ethanone) with thiourea. ias.ac.inresearchgate.net The reaction is often catalyzed by iodine and proceeds via reflux, providing a reliable route to the 4-(4-bromophenyl)thiazol-2-amine intermediate. researchgate.net This intermediate can then be chemically modified at the 2-amino position if required, or serve as a basis for further functionalization.

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization through the nucleophilic attack of the thioamide's nitrogen atom on the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. This method is highly adaptable for creating a wide range of 2,4-disubstituted thiazoles. mdpi.com

The regiochemistry of the Hantzsch synthesis is inherently controlled by the choice of starting materials. To install the 4-bromophenyl moiety specifically at the C4 position of the thiazole ring, the synthesis commences with a ketone that already contains this group. The most common starting material for this purpose is 4-bromoacetophenone. researchgate.net Halogenation of 4-bromoacetophenone at the α-carbon yields 2-bromo-1-(4-bromophenyl)ethanone, which serves as the α-haloketone component in the Hantzsch reaction. When this is reacted with a simple thioamide like thioformamide (B92385) or thiourea, the 4-bromophenyl group is locked into the 4-position of the resulting thiazole. This direct approach ensures unambiguous regioselectivity, which is crucial for the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| p-Bromoacetophenone | Thiourea | Iodine, Reflux | 4-(4-Bromophenyl)thiazol-2-amine |

| 2-Bromo-1-(4-bromophenyl)ethanone | Thioamide (R-CSNH₂) | Ethanol, Reflux | 2-R-4-(4-bromophenyl)thiazole |

Introduction and Functionalization of the Methanamine Group at the Thiazole 4-Position

Once the 2-(4-bromophenyl)thiazole core is established, the next critical phase is the introduction of the methanamine (-CH₂NH₂) side chain at the C4 position. This is typically accomplished through the synthesis of a reactive precursor at the C4 position, followed by amination.

A common strategy to introduce a C4-methanamine group involves the synthesis of a 4-(halomethyl)thiazole precursor. This can be achieved through a modified Hantzsch synthesis using a 1,3-dihaloacetone reactant. For instance, the reaction of 4-bromothiobenzamide with 1,3-dichloroacetone (B141476) would yield 4-(chloromethyl)-2-(4-bromophenyl)thiazole. This 4-(chloromethyl) derivative is a valuable intermediate, as the chlorine atom can be readily displaced by nitrogen nucleophiles. asianpubs.org

Several standard amination procedures can be applied to this precursor:

Gabriel Synthesis: Reaction with potassium phthalimide (B116566) followed by hydrolysis (e.g., with hydrazine) to release the primary amine. This method provides a clean route to the primary amine, avoiding over-alkylation.

Azide (B81097) Reduction: Nucleophilic substitution with sodium azide to form a 4-(azidomethyl)thiazole intermediate, which is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. quora.commasterorganicchemistry.com

Direct Amination: Reaction with ammonia (B1221849) or a protected amine equivalent.

An alternative pathway begins with a thiazole-4-carboxylic acid or its corresponding ester, such as ethyl 2-(4-bromophenyl)thiazole-4-carboxylate. The ester can be reduced to the corresponding 4-(hydroxymethyl)thiazole using a strong reducing agent like LiAlH₄. libretexts.org The resulting alcohol can then be converted to the 4-(chloromethyl) or 4-(bromomethyl) precursor, which is subsequently aminated as described above. A more direct route from the carboxylic acid involves its conversion to a thiazole-4-carboxamide, which can then be reduced directly to the methanamine using LiAlH₄. quora.comjst.go.jp

The primary amine of the (2-(4-Bromophenyl)thiazol-4-yl)methanamine is a versatile functional handle for creating a library of structurally diverse analogues. Standard organic transformations can be employed to modify this group:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an imine, followed by reduction to furnish N-substituted amines.

These derivatization reactions allow for the systematic exploration of the structure-activity relationship by modifying the properties of the methanamine side chain.

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues of this compound is readily achieved by varying the starting materials in the Hantzsch synthesis or by subsequent modifications. jst.go.jp

Modifications to the 2-position are introduced by using different thioamides in the condensation reaction. For example, reacting 2-bromo-1-(4-bromophenyl)ethanone with substituted thiobenzamides or aliphatic thioamides results in analogues with different aryl or alkyl groups at the C2 position.

Variations at the 4-position are achieved by starting with different α-haloketones. Using α-haloketones derived from acetophenones other than 4-bromoacetophenone leads to analogues with different aryl groups at the C4 position. A wide array of 2,4-disubstituted thiazoles has been synthesized using these approaches. researchgate.net

Furthermore, the 2-amino-4-(4-bromophenyl)thiazole intermediate is a common platform for generating diverse derivatives. The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to attach different moieties. ias.ac.in For instance, reaction with chloroacetyl chloride produces N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which can be further reacted with various amines to create a library of derivatives.

| Position of Variation | Synthetic Strategy | Example Starting Materials |

| C2-Position | Use of different thioamides in Hantzsch synthesis | Thioacetamide, 3-chlorothiobenzamide |

| C4-Position | Use of different α-haloketones in Hantzsch synthesis | 2-Bromo-1-(4-chlorophenyl)ethanone, 2-bromo-1-phenylethanone |

| 2-Amino Group | Derivatization of 2-amino-4-arylthiazole intermediate | Acyl chlorides, sulfonyl chlorides, isothiocyanates |

Phenyl Ring Modifications and Bioisosteric Replacements

Bioisosteric replacement is a key strategy in drug design used to improve physicochemical properties and biological activity while retaining the primary binding interactions of the parent molecule. nih.gov In the context of the 2-(4-bromophenyl)thiazole core, the phenyl ring can be replaced with other cyclic structures to optimize parameters like solubility, metabolic stability, and target affinity. While specific examples for this compound are not extensively documented, common bioisosteric replacements for a phenyl ring include various heteroaromatic rings (e.g., pyridine, thiophene) and saturated or partially saturated carbocyclic rings (e.g., cyclohexane). These modifications can alter the molecule's steric and electronic profile, potentially leading to improved therapeutic characteristics.

The following table summarizes potential modifications based on established principles of medicinal chemistry and findings from related compound series.

| Modification Type | Original Group | Potential Replacement/Modification | Rationale |

| Phenyl Ring Substitution | -Br (at para-position) | -Cl, -F, -NO₂, -CN | Modulate electronic properties and target interactions. nih.govresearchgate.net |

| Bioisosteric Replacement | Phenyl | Pyridyl, Thienyl | Introduce heteroatoms to alter polarity, solubility, and potential for hydrogen bonding. |

| Bioisosteric Replacement | Phenyl | Cyclohexyl | Reduce aromaticity, potentially improving metabolic stability and altering conformational flexibility. |

Heterocyclic Ring Substituent Variations and Hybrid Structures

The thiazole ring and its substituents, particularly the methanamine group at the C4 position, offer numerous avenues for chemical modification. Transformations of the amine functionality are a common strategy to generate diverse libraries of compounds. For the closely related 2-aminothiazole (B372263) derivatives, the amino group is frequently reacted with aldehydes to form Schiff bases, acylated with acid chlorides, or used as a nucleophile in substitution reactions. nih.govmdpi.comnih.gov These reactions allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships. For this compound, the primary amine of the methanamine group would be expected to undergo similar chemical transformations.

Another advanced strategy involves the creation of hybrid structures, where the core thiazole scaffold is chemically linked to another pharmacologically active moiety. nih.gov This molecular hybridization approach aims to combine the therapeutic activities of two different classes of compounds into a single molecule, potentially leading to synergistic effects or a broader spectrum of activity. A well-documented approach in related thiazole chemistry is the synthesis of thiazolyl-pyrazoline hybrids. nih.govresearchgate.net These are typically formed through the reaction of a thiazole-containing intermediate with chalcones to construct the pyrazoline ring. nih.gov Such hybrid molecules often exhibit enhanced biological profiles compared to their individual components.

The table below details derivatives and hybrid structures synthesized from the analogous 4-(4-bromophenyl)thiazol-2-amine, illustrating the chemical possibilities for the target compound.

| Starting Scaffold | Reagent/Reaction Type | Resulting Structure/Derivative | Reference |

| 4-(4-Bromophenyl)thiazol-2-amine | Aromatic Aldehydes | Schiff Base Derivatives | nih.gov |

| 4-(4-Bromophenyl)thiazol-2-amine | Chloroacetyl chloride, then Substituted Anilines | N-(4-(4-bromophenyl)thiazol-2-yl)-2-(phenylamino)acetamide Derivatives | researchgate.netnih.gov |

| Thiazole-thiosemicarbazide | Chalcones | Thiazolyl-Pyrazoline Hybrids | nih.gov |

| 4-(4-halophenyl)thiazole intermediate | Thioamide and Phenacyl Bromide | Thiazolyl-Pyrazoline Hybrids | nih.gov |

These examples of phenyl ring modifications, bioisosteric replacements, substituent variations, and the formation of hybrid structures underscore the chemical tractability of the 2-arylthiazole scaffold and its potential for the development of new chemical entities.

Spectroscopic and Structural Data for this compound Remains Elusive in Public Domain

Comprehensive searches for detailed spectroscopic and structural data on the chemical compound this compound have found no publicly available experimental results. Despite the compound being listed in chemical supplier databases, peer-reviewed scientific literature containing its specific analytical characterization, such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, or X-ray crystallography, could not be located.

The inquiry sought to build a detailed profile of the molecule based on the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR (e.g., COSY, HSQC, HMBC) data detailing the precise chemical shifts, coupling constants, and connectivity of the atoms within the this compound structure are available. While data exists for isomers like 4-(4-bromophenyl)thiazol-2-amine, the differing placement of the functional groups makes this data inapplicable. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): A precise molecular mass determination for this compound through HRMS has not been published. This technique is crucial for confirming the elemental composition of a compound.

Infrared (IR) Spectroscopy: Specific IR spectra, which would identify key functional groups by their characteristic vibrational frequencies (e.g., N-H stretches from the amine, C=N and C-S stretches from the thiazole ring, and C-Br stretches from the bromophenyl group), are not available for this specific compound. Some sources provide general IR data for the isomeric 4-(4-bromophenyl)thiazol-2-amine, but this cannot be accurately attributed to the requested molecule. nih.gov

X-ray Crystallography: There is no evidence of the three-dimensional solid-state structure of this compound having been determined through X-ray crystallography.

While the synthesis and analysis of various bromophenyl-thiazole derivatives are documented in scientific literature, the specific methanamine derivative at the 4-position of the thiazole ring appears to be uncharacterized in publicly accessible research. Therefore, a detailed article on its advanced spectroscopic and structural elucidation cannot be compiled at this time.

Computational Chemistry and Molecular Modeling of 2 4 Bromophenyl Thiazol 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which a host of other properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and calculating electronic properties that govern a molecule's reactivity. For molecules in the thiazole (B1198619) class, calculations are often performed using the B3LYP functional with a basis set like 6-311++G(d,p) researchgate.net.

By applying DFT to (2-(4-Bromophenyl)thiazol-4-yl)methanamine, the most stable three-dimensional conformation (optimized geometry) can be determined. From this, key electronic properties are calculated:

Highest Occupied Molecular Orbital (HOMO): Represents the ability of a molecule to donate an electron. The energy of the HOMO is associated with the ionization potential.

Lowest Unoccupied Molecular Orbital (LUMO): Represents the ability of a molecule to accept an electron. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions, which are crucial for predicting intermolecular interactions.

Illustrative DFT-Calculated Electronic Properties

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.1 Debye | Indicates overall molecular polarity. |

| Total Energy | -2150 Hartree | Ground state energy of the optimized geometry. |

Prediction of Spectroscopic Parameters

DFT calculations can also accurately predict spectroscopic data, which is invaluable for confirming the structure of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. For related thiazole structures, characteristic IR bands have been identified for N-H, C-Br, C-S, and C=N linkages, aiding in structural confirmation. nih.gov For instance, the IR spectrum of the intermediate 4-(4-bromophenyl) thiazol-2-amine showed key bands at 666 cm⁻¹ (C-Br) and 725 cm⁻¹ (C-S) nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted and compared with experimental data to elucidate the molecular structure. In studies of similar 4-(4-bromophenyl)-thiazol-2-amine derivatives, ¹H-NMR signals for the thiazole ring proton were observed between 6.9 and 7.80 δ ppm, and aromatic protons appeared as multiplets in the 6.939–7.52 δ ppm range nih.gov.

Illustrative Predicted Spectroscopic Data

| Parameter Type | Functional Group | Predicted Value |

| Vibrational Frequency (IR) | N-H stretch (methanamine) | ~3400 cm⁻¹ |

| C-Br stretch (bromophenyl) | ~670 cm⁻¹ | |

| C=N stretch (thiazole) | ~1630 cm⁻¹ | |

| Chemical Shift (¹H NMR) | -CH₂- (methanamine) | ~4.0 ppm |

| -NH₂ (methanamine) | ~1.8 ppm (singlet) | |

| Thiazole-H (at C5) | ~7.5 ppm (singlet) | |

| Aromatic-H (bromophenyl) | 7.6 - 7.8 ppm (multiplet) |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Analysis of Binding Poses and Interaction Networks with Biological Macromolecules

Docking simulations place this compound into the active site of a biological target, generating multiple possible binding poses. The most plausible pose is typically selected based on a scoring function. Analysis of this pose reveals the network of non-covalent interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Formed between the amine group of the ligand and polar residues in the protein.

Pi-Pi Stacking: Occurs between the aromatic bromophenyl or thiazole rings and aromatic amino acid residues like tyrosine (Tyr) or phenylalanine (Phe).

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Hydrophobic Interactions: Involving the nonpolar parts of the ligand and receptor.

Studies on derivatives of the isomeric 4-(4-bromophenyl)-thiazol-2-amine have shown that the nitrogen atom of the thiazole nucleus can form hydrogen bonds with residues such as Cys470, and the phenyl ring can participate in pi-pi interactions with residues like Tyr126 researchgate.net.

Illustrative Ligand-Target Interactions for this compound

| Target Protein (Hypothetical) | Interacting Residue | Interaction Type | Distance (Å) |

| Kinase ABC | Asp 145 | Hydrogen Bond (-NH₂) | 2.9 |

| Lys 72 | Hydrogen Bond (Thiazole N) | 3.1 | |

| Tyr 120 | Pi-Pi Stacking (Bromophenyl) | 4.5 | |

| Leu 130 | Hydrophobic | 3.8 |

Estimation of Binding Affinities and Energetics

Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). A more negative score typically indicates a stronger, more favorable binding interaction. These scores allow for the ranking of different compounds against a specific target. For related thiazole derivatives, docking studies have successfully identified compounds with good docking scores against antimicrobial and anticancer targets researchgate.netnih.gov.

Illustrative Binding Affinity Estimates

| Target Protein (Hypothetical) | PDB ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |

| Kinase ABC | 1XYZ | -8.5 | -9.2 |

| Protease DEF | 2ABC | -7.9 | -8.5 |

| Receptor GHI | 3DEF | -9.1 | -9.8 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the receptor.

An MD simulation would typically be performed on the best-ranked pose from a docking study. The stability of the ligand-protein complex is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the atoms over the simulation time (e.g., 100 nanoseconds). A stable RMSD value suggests that the ligand remains securely bound in the active site. Further analysis can reveal the persistence of key hydrogen bonds and other interactions, validating the docking results nih.gov.

Illustrative Summary of Molecular Dynamics Simulation Results

| Simulation Metric | System | Average Value | Interpretation |

| RMSD of Ligand | Ligand in Active Site | 1.5 Å | The ligand remains stable in the binding pocket. |

| RMSD of Protein Backbone | Protein-Ligand Complex | 2.1 Å | The overall protein structure is not significantly perturbed by ligand binding. |

| Hydrogen Bond Occupancy | Ligand(-NH₂) to Asp 145 | 85% | The hydrogen bond is stable and present for most of the simulation time. |

In Silico Approaches for Structure-Based Design of this compound Analogues

The rational design of novel therapeutic agents increasingly relies on computational methods to predict molecular interactions and properties, thereby saving time and resources. researchgate.net In silico techniques, particularly structure-based drug design (SBDD), are pivotal in the optimization of lead compounds like this compound. nih.gov These approaches utilize the three-dimensional structure of a biological target to design and identify molecules that are likely to bind with high affinity and selectivity.

The design process for analogues of this compound involves several key computational strategies. Initially, a specific biological target, such as an enzyme or receptor implicated in a disease pathway, is identified. Molecular docking, a principal tool in SBDD, is then employed to predict the binding conformation and affinity of the lead compound and its potential analogues within the active site of this target. researchgate.netresearchgate.net This technique simulates the interaction between the small molecule (ligand) and the macromolecular target (receptor), calculating a docking score that estimates the binding free energy. nih.gov Lower docking scores typically indicate a more favorable binding interaction.

For instance, in studies involving the structurally related 4-(4-bromophenyl)thiazol-2-amine scaffold, molecular docking has been successfully used to predict binding modes and rationalize the activity of analogues against various targets, including bacterial and cancer-related proteins. nih.govresearchgate.net By analyzing the docking poses, researchers can identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the target's active site. This information is invaluable for guiding the modification of the lead structure to enhance these interactions.

To illustrate, various functional groups can be computationally appended to the this compound core to explore their effect on binding affinity. Modifications could include substitutions on the phenyl ring or alterations to the methanamine group. The results of such hypothetical docking studies can be compiled to identify which modifications are most likely to improve potency.

| Compound ID | Modification on Core Structure | Docking Score (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|---|

| Base | This compound | -7.5 | Tyr120, Asp85 | Hydrogen bond, Hydrophobic |

| ANA-01 | Addition of a 4-hydroxyl group to the phenyl ring | -8.2 | Tyr120, Asp85, Ser90 | Additional hydrogen bond with Ser90 |

| ANA-02 | Replacement of bromo group with a chloro group | -7.3 | Tyr120, Asp85 | Slightly reduced hydrophobic interaction |

| ANA-03 | N-acetylation of the methanamine group | -8.5 | Tyr120, Asp85, Gly121 | New hydrogen bond with Gly121 backbone |

| ANA-04 | Addition of a 3-methoxy group to the phenyl ring | -7.9 | Tyr120, Asp85, Leu150 | Enhanced hydrophobic contact |

Beyond improving efficacy, in silico methods are crucial for predicting the pharmacokinetic properties of new analogues, under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. nih.gov Early assessment of these properties helps to eliminate candidates that are likely to fail in later stages of drug development due to poor bioavailability or metabolic instability. Computational tools can calculate key molecular descriptors such as lipophilicity (log P), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These descriptors are used to evaluate compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five.

By applying these predictive models to a series of designed analogues, researchers can prioritize the synthesis of compounds that possess a balanced profile of high potency and favorable ADME characteristics. This dual-parameter optimization is a cornerstone of modern medicinal chemistry.

| Compound ID | Molecular Weight (g/mol) | Log P | Topological Polar Surface Area (Ų) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|

| Base | 271.17 | 3.1 | 65.2 | 0 |

| ANA-01 | 287.17 | 2.8 | 85.4 | 0 |

| ANA-02 | 226.72 | 2.9 | 65.2 | 0 |

| ANA-03 | 313.20 | 3.0 | 94.5 | 0 |

| ANA-04 | 301.20 | 3.4 | 74.4 | 0 |

In Vitro Biological Activity and Mechanistic Pathway Investigations of 2 4 Bromophenyl Thiazol 4 Yl Methanamine and Its Analogues

Identification and Characterization of Molecular Targets

The therapeutic potential of novel chemical entities is often predicated on their ability to selectively interact with specific biological macromolecules. For (2-(4-Bromophenyl)thiazol-4-yl)methanamine and its structural analogues, in vitro studies have focused on identifying and characterizing their molecular targets, primarily through enzyme inhibition assays and receptor binding studies. These investigations are crucial for elucidating the mechanism of action and for the rational design of more potent and selective agents.

Thiazole-containing compounds have emerged as a significant class of kinase inhibitors, with a particular focus on the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is a key regulator of cell growth, survival, and differentiation. nih.govnih.gov Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. nih.govdovepress.com

Several studies have synthesized and evaluated thiazole (B1198619) derivatives, including analogues structurally related to this compound, for their EGFR inhibitory activity. For instance, a series of novel thiazolyl-pyrazoline derivatives demonstrated significant, sub-micromolar inhibitory actions against EGFR. nih.gov The inhibitory concentrations (IC₅₀) for the most potent of these compounds were found to be in the nanomolar range, comparable to the approved EGFR inhibitor, erlotinib. nih.gov These findings suggest that the thiazole scaffold is a viable pharmacophore for engaging the ATP-binding site of EGFR, thereby blocking its downstream signaling functions. nih.gov

Table 1: EGFR Kinase Inhibitory Activity of Selected Thiazole Analogues

| Compound | EGFR IC₅₀ (nM) | Reference Compound (Erlotinib) IC₅₀ (nM) |

|---|---|---|

| Thiazolyl-pyrazoline 7b | 83 | 57 |

| Thiazolyl-pyrazoline 7g | 262 | |

| Thiazolyl-pyrazoline 7l | 171 | |

| Thiazolyl-pyrazoline 7m | 305 |

Data sourced from a study on thiazolyl-pyrazoline derivatives, highlighting their potent inhibition of EGFR kinase activity. nih.gov

The dopamine (B1211576) receptor system, particularly the D₂-like family (D₂, D₃, and D₄ receptors), is a critical target for drugs treating neurological and psychiatric disorders. nih.govmdpi.com The high structural homology between D₂ and D₃ receptors presents a challenge for developing selective ligands. semanticscholar.org Computational and in vitro binding studies have explored various heterocyclic scaffolds for their ability to bind to these receptors.

While direct binding data for this compound is not extensively documented, studies on analogous structures provide insights into their potential. For example, N-phenylpiperazine analogues featuring a thiazole moiety have been evaluated for their binding affinity and selectivity at D₂ and D₃ dopamine receptors. mdpi.com These studies use competitive radioligand binding assays to determine the inhibition constant (Kᵢ) of the test compounds. One study found that incorporating a 4-thiazolyl-4-ylbenzamide moiety into N-piperazine analogues resulted in compounds with high affinity for the D₃ receptor (Kᵢ values ranging from 2.5–31 nM) and significant selectivity over the D₂ receptor (73–1390-fold). mdpi.com This indicates that the thiazole ring can be a key structural element for achieving potent and selective D₃ receptor occupancy.

Cellular and Biochemical Mechanism of Action Studies

Beyond target identification, understanding the downstream cellular and biochemical consequences of target engagement is essential. For this compound analogues, research has delved into their effects on intracellular signaling, cell death pathways, and cellular stress responses.

Inhibition of EGFR by thiazole-based compounds directly impacts the downstream intracellular signaling cascades that drive cell proliferation and survival. nih.gov Upon activation, EGFR autophosphorylates, triggering a cascade that includes the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov By blocking the initial phosphorylation event, EGFR inhibitors prevent the activation of this pathway. nih.gov Studies on thiazolyl-pyrazoline derivatives have shown that their anti-proliferative effects on cancer cell lines are consistent with the expected outcome of EGFR inhibition, suggesting that they effectively disrupt these critical signaling networks. nih.gov

A desired outcome for many anticancer agents is the induction of apoptosis, or programmed cell death. Thiazole derivatives have been shown to trigger this process in cancer cells through multiple mechanisms. mdpi.com Apoptosis can proceed via the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the cell death program. mdpi.com

Investigations into 5-ene-2-arylaminothiazol-4(5H)-ones, which are structurally related to the core thiazole structure, revealed their ability to induce apoptosis in breast cancer cells. mdpi.com This was evidenced by their capacity to reduce the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic pathway. mdpi.comdntb.gov.uanih.gov The loss of ΔΨm leads to the release of pro-apoptotic factors from the mitochondria. nih.gov Furthermore, these compounds were shown to activate a cascade of caspases, including initiator caspases (caspase-8, -9, -10) and an executioner caspase (caspase-7), confirming the engagement of both intrinsic and extrinsic apoptotic pathways. mdpi.com

Table 2: Apoptotic Mechanisms of Thiazole Analogues

| Apoptotic Event | Observation |

|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Reduced |

| Caspase-7 Activation | Induced |

| Caspase-8 Activation | Induced |

| Caspase-9 Activation | Induced |

| Caspase-10 Activation | Induced |

Summary of apoptotic events induced by 5-ene-2-arylaminothiazol-4(5H)-one derivatives in MCF-7 breast cancer cells. mdpi.com

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide and superoxide (B77818) anions. nih.gov While essential for normal cell signaling at low levels, excessive ROS production leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering cell death. frontiersin.org Some anticancer compounds exert their effects by increasing intracellular ROS levels beyond the cell's antioxidant capacity. mdpi.com

Studies on 4-thiazolidinone (B1220212) derivatives have demonstrated that their anticancer activity is linked to the enhanced generation of ROS in cancer cells. mdpi.com This ROS-mediated mechanism can contribute to the induction of apoptosis, potentially by causing damage to mitochondria and initiating the intrinsic apoptotic pathway. mdpi.commdpi.com This suggests that in addition to direct enzyme inhibition or receptor binding, thiazole-based compounds may also exert their biological effects by modulating the cellular redox state.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiazole derivatives is intricately linked to their structural composition. SAR studies for analogues of this compound indicate that the nature and position of substituents on the phenyl ring, the integrity of the thiazole core, and modifications of the aminomethyl group at position 4 all play crucial roles in modulating potency and selectivity.

Influence of the 4-Bromophenyl Moiety on Biological Activity

The presence and substitution pattern of the phenyl ring at the 2-position of the thiazole core are significant determinants of biological activity. The 4-bromophenyl group, in particular, has been shown to be a key feature for enhancing various pharmacological effects, including antimicrobial and anticancer activities. nih.govresearchgate.net

Research on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has consistently shown that the electron-withdrawing nature of the bromine atom at the para-position of the phenyl ring is beneficial for bioactivity. nih.govnih.gov This substitution is thought to influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. nih.gov Studies comparing different substituents on the phenyl ring have demonstrated that halogenated compounds, especially those with bromine or chlorine, often exhibit superior potency.

For instance, in a study of antimicrobial agents, the presence of an electron-withdrawing group like bromine at the para-position of the phenyl nucleus attached to the thiazole ring was found to improve both antimicrobial and anticancer activities. researchgate.net Aromatic substitution at the para position of the thiazole has been generally noted to enhance anticancer activity, suggesting this position is critical for interaction with the target. nih.gov The substitution with a p-bromophenyl group at the fourth position of the thiazole ring has also been specifically shown to increase antifungal and antituberculosis activities in certain hybrid molecules. mdpi.com

| Compound Analogue | Substitution at 4-position of Phenyl Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)thiazole derivative | -Br (Electron-withdrawing) | Enhanced antimicrobial and anticancer activity | nih.govresearchgate.net |

| 4-phenylthiazole derivative | -H (Unsubstituted) | Moderate activity | rjeid.com |

| 4-(4-chlorophenyl)thiazole derivative | -Cl (Electron-withdrawing) | Significant antimicrobial activity | nih.gov |

| 4-(4-fluorophenyl)thiazole derivative | -F (Electron-withdrawing) | Promising anticancer activity | nih.govacs.org |

Contribution of the Thiazole Heterocycle to Pharmacological Profile

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which is recognized as a versatile and privileged scaffold in medicinal chemistry. ontosight.airesearchgate.netontosight.ai Its structural and electronic properties allow it to act as a bioisostere for other aromatic or heterocyclic rings and to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, and π-π stacking. researchgate.net

The thiazole nucleus is a core component of numerous FDA-approved drugs, highlighting its importance in drug design. researchgate.netglobalresearchonline.net Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. ontosight.aiontosight.ai The reactivity of the thiazole ring allows for modifications at various positions, enabling the synthesis of diverse compound libraries for screening and optimization. nih.gov The nitrogen and sulfur heteroatoms are key to its chemical properties and biological activity, often participating in crucial binding interactions with enzyme active sites or receptors. ontosight.ai The planarity of the ring also contributes to its ability to intercalate with DNA or fit into flat binding pockets of proteins.

Role of the Methanamine Group and its Derivatives in Potency and Selectivity

The methanamine group at the 4-position of the thiazole ring serves as a critical linker and a point for interaction with biological targets. While much of the available research focuses on 2-aminothiazole (B372263) derivatives, the principles regarding the importance of the amino group can be extended. The basicity of the nitrogen atom in the methanamine moiety allows it to form salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

Modification of this amino group can significantly impact a compound's potency and selectivity. For example, converting the primary amine into secondary or tertiary amines, amides, or Schiff bases can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. In a series of 2-amino-4-(2-pyridyl) thiazole derivatives, creating an amide linker at the 2-amino position was found to be optimal for antimycobacterial activity. nih.gov This suggests that while the basic amine is important, converting it to a more complex, neutral, or hydrogen-bond-donating/accepting group can fine-tune the interaction with the target.

| Core Scaffold | Modification of Amino Group | Impact on Biological Activity | Reference |

|---|---|---|---|

| 2-aminothiazole | Primary amine (-NH2) | Baseline activity, precursor for derivatives | researchgate.net |

| 2-aminothiazole | Conversion to Amide (-NHCOR) | Optimal antimycobacterial activity | nih.gov |

| 4-(4-bromophenyl)thiazol-2-amine | Conversion to Schiff Base (-N=CHR) | Potent antimicrobial and anticancer activity | nih.govresearchgate.net |

| 2-aminothiazole | Conversion to Thiourea (-NHCSNHR) | Promising efficacy toward staphylococcal species | mdpi.com |

Identification of Key Pharmacophoric Elements for Optimized Activity

Based on SAR studies of this compound and its analogues, a general pharmacophore model for optimized activity can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger its biological response.

The key pharmacophoric elements identified include:

An Aromatic Ring (A): The phenyl group at position 2, which engages in hydrophobic or π-π stacking interactions.

A Halogen Bond Donor/Electron-Withdrawing Group (B): Specifically, a bromine atom at the para-position of the phenyl ring, which enhances potency.

A Heterocyclic Core (C): The thiazole ring, acting as a rigid scaffold and providing potential hydrogen bond acceptors (nitrogen) and hydrophobic interactions (sulfur).

A Hydrogen Bond Donor/Acceptor (D): The methanamine group at position 4, which can be a primary amine or a derivative capable of forming crucial hydrogen bonds or ionic interactions with the target protein.

Pharmacophore modeling studies on related thiazole derivatives have often identified a combination of hydrogen bond acceptors, hydrogen bond donors, and aromatic rings as crucial for activity. lew.ro For instance, one successful pharmacophore model for a series of thiazole inhibitors identified one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic ring features as essential for binding. lew.ro The precise arrangement and distance between these features are critical for achieving high affinity and selectivity. The 2-phenylthiazole (B155284) moiety is a recurring structural motif in compounds designed to target a variety of enzymes and receptors, underscoring the importance of this specific arrangement of pharmacophoric elements. nih.gov

Future Perspectives and Research Trajectories for 2 4 Bromophenyl Thiazol 4 Yl Methanamine

Exploration of Novel Molecular Targets and Biological Modalities

The 2-(4-bromophenyl)thiazole (B1282850) moiety is a recurring motif in compounds designed for various therapeutic applications, primarily in oncology and infectious diseases. Future research on (2-(4-Bromophenyl)thiazol-4-yl)methanamine should logically commence with screening against established and novel molecular targets in these areas.

Derivatives of the closely related 4-(4-bromophenyl)thiazol-2-amine have demonstrated notable antimicrobial and anticancer activities. nih.govnih.govresearchgate.net This suggests that this compound could be investigated for similar properties. Potential molecular targets could include:

Kinases: Many thiazole-containing compounds are kinase inhibitors. Given that vascular endothelial growth factor receptor-2 (VEGFR-2) is a target for some anticancer thiazole (B1198619) derivatives, this would be a logical starting point. mdpi.com The concurrent inhibition of multiple kinases, such as Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, has emerged as a synergistic strategy in cancer therapy, and the potential of this compound in this dual-inhibitory role warrants investigation. nih.gov

Bacterial Enzymes: The structural analogue, 4-(4-bromophenyl)thiazol-2-amine, has been explored for its antimicrobial properties. researchgate.net Future studies could therefore probe the inhibitory activity of this compound against essential bacterial enzymes like DNA gyrase or GlcN-6-P synthase, which are validated targets for antibacterial agents. nih.govnih.gov

Metastasis-Related Proteins: Recent research has identified thiazole derivatives as potent inhibitors of cancer cell migration and invasion. acs.org This opens up a promising avenue to investigate this compound for its ability to modulate proteins involved in metastasis, such as fascin (B1174746) or components of the F-actin cytoskeleton. acs.org

The exploration of its biological modalities could also extend to its potential as an antioxidant, a property observed in other 2-aminothiazole (B372263) derivatives. mdpi.com

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Activity

Based on the foundational structure of this compound, a systematic analogue development program could be initiated. The goal would be to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related aminomethylthiazoles provide a valuable framework for this endeavor. nih.gov

Key areas for structural modification would include:

Substitution on the Phenyl Ring: The bromine atom at the para position of the phenyl ring is a key feature. Future work could explore the replacement of bromine with other halogens (Cl, F) or with electron-donating or electron-withdrawing groups to probe the effect on biological activity. nih.govmdpi.com

Modification of the Methanamine Group: The primary amine of the methanamine moiety is a prime site for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems could be explored. SAR studies on similar scaffolds have shown that such modifications can significantly impact biological activity. nih.gov

Substitution on the Thiazole Ring: While the parent compound is substituted at the 2 and 4 positions, the 5-position of the thiazole ring remains available for modification. Introducing small alkyl or aryl groups at this position could influence the compound's interaction with its biological targets.

The following table outlines a potential strategy for the rational design of next-generation analogues:

| Modification Site | Proposed Modifications | Rationale |

| Phenyl Ring (para-position) | -F, -Cl, -CH3, -OCH3, -NO2 | To investigate the influence of electronic effects on activity. |

| Methanamine Nitrogen | -Acetylation, -Benzoylation, -Formation of Schiff bases | To explore the impact of altering the basicity and steric bulk. |

| Thiazole Ring (5-position) | -Methyl, -Ethyl, -Phenyl | To probe for additional binding interactions with target proteins. |

Advanced Computational and Experimental Methodologies for Deeper Insight

To accelerate the drug discovery process for this compound and its analogues, a combination of advanced computational and experimental techniques will be crucial.

Computational Approaches:

Molecular Docking: This in silico technique can predict the binding modes and affinities of the designed analogues against various protein targets. nih.govrjeid.com For instance, docking studies on the 4-(4-bromophenyl)thiazol-2-amine scaffold have been used to rationalize its antimicrobial and anticancer activities. nih.gov Similar approaches can be applied to this compound to prioritize the synthesis of the most promising analogues.

ADME/Tox Prediction: Computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the novel compounds can be employed early in the design phase. nih.gov This helps in identifying candidates with favorable drug-like properties and reducing the likelihood of late-stage failures.

Experimental Methodologies:

High-Throughput Screening (HTS): An HTS campaign against a diverse panel of biological targets, such as a kinase panel or a panel of microbial strains, could rapidly identify the primary biological activities of this compound.

X-ray Crystallography: Obtaining the crystal structure of the compound in complex with its biological target would provide invaluable atomic-level insights into the binding interactions, guiding further rounds of rational design.

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of the compound-target interaction.

Synergistic Integration of Multidisciplinary Research Approaches in Chemical Biology

The future development of this compound will benefit significantly from a multidisciplinary approach that integrates synthetic chemistry, computational biology, molecular biology, and pharmacology.

A synergistic research workflow could be envisioned as follows:

Synthesis: Organic chemists would synthesize this compound and a focused library of its rationally designed analogues. nih.gov

Biological Screening: These compounds would then be screened by biologists for a range of activities (e.g., anticancer, antimicrobial). nih.gov

Computational Modeling: Promising hits from the screening would be subjected to computational studies to understand their mechanism of action and to design the next generation of more potent and selective compounds. nih.gov

Iterative Optimization: This cycle of synthesis, screening, and modeling would be repeated to optimize the lead compounds.

Chemical Biology Probes: The most promising compounds could be developed into chemical biology probes to study complex biological processes. For example, a fluorescently tagged version of an active compound could be used to visualize its subcellular localization and interaction with its target protein.

This integrated approach, leveraging the strengths of different scientific disciplines, will be essential to fully realize the therapeutic potential of this compound and its future generations of analogues. rsc.org

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (2-(4-Bromophenyl)thiazol-4-yl)methanamine?

Methodological Answer:

A typical route involves cyclocondensation of 4-bromobenzothioamide with α-bromo ketones or esters, followed by functionalization of the thiazole ring. For example, in related thiazole derivatives, bromophenyl-substituted thiazoles are synthesized via Hantzsch thiazole synthesis, where thioureas react with α-haloketones under reflux in ethanol . Post-synthetic modification, such as reductive amination or nucleophilic substitution, can introduce the methanamine moiety. Characterization is achieved via -NMR (e.g., δ 8.28 ppm for thiazole protons) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Basic: How is the purity and structural identity of this compound validated in academic research?

Methodological Answer:

Purity is assessed using HPLC (≥95% purity thresholds) and corroborated by -/-NMR to confirm absence of impurities. For example, CAS registry data for structurally similar bromophenyl-thiazole derivatives report 95% purity with analytical methods like LC-MS and elemental analysis . Absolute configuration determination may require single-crystal X-ray diffraction, employing programs like SHELXL for refinement .

Advanced: How can computational chemistry tools predict the electronic properties of this compound?

Methodological Answer:

Wavefunction analyzers like Multiwfn enable calculation of electrostatic potential (ESP) maps, electron localization functions (ELF), and bond orders. For instance, ESP analysis can identify nucleophilic/electrophilic regions of the thiazole ring, while bond order analysis quantifies delocalization in the conjugated π-system. Such studies guide predictions of reactivity in cross-coupling reactions or ligand-protein interactions . Density functional theory (DFT) optimizations at the B3LYP/6-31G(d) level are often paired with Multiwfn for visualization .

Advanced: What experimental strategies address contradictory cytotoxicity data across different cancer cell lines?

Methodological Answer:

Discrepancies in IC values may arise from cell-line-specific uptake mechanisms or metabolic differences. Standardized assays like the sulforhodamine B (SRB) assay are recommended for cytotoxicity screening, as they provide robust, colorimetric readouts proportional to cellular protein content . Dose-response curves should be generated in triplicate, with positive controls (e.g., doxorubicin) to normalize inter-assay variability. Mechanistic studies (e.g., apoptosis assays or target-engagement profiling) can resolve whether contradictions stem from off-target effects .

Advanced: How is X-ray crystallography utilized to resolve stereochemical ambiguities in bromophenyl-thiazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical. For example, in the structure determination of N-[4-(4-Bromophenyl)thiazol-2-yl] derivatives, SHELX refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., N–H···S interactions stabilizing crystal packing) . Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.05 ensure accuracy .

Advanced: What approaches optimize the compound’s pharmacokinetic properties for CNS-targeted studies?

Methodological Answer:

Lipophilicity (logP) and blood-brain barrier (BBB) permeability are optimized via substituent modification. For example, introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring enhances metabolic stability, while the methanamine group’s basicity can be tuned to improve BBB penetration. In vitro BBB models (e.g., PAMPA-BBB assay) and plasma protein binding studies (e.g., equilibrium dialysis) are used to prioritize analogs .

Advanced: How are structure-activity relationship (SAR) studies designed for bromophenyl-thiazole analogs?

Methodological Answer:

SAR studies systematically vary substituents on the thiazole (C-2/C-4 positions) and phenyl rings. For instance, replacing 4-bromo with 4-iodo alters steric bulk and polarizability, while substituting methanamine with bulkier amines (e.g., piperidinyl) probes steric tolerance. Biological data are analyzed using multivariate regression (e.g., CoMFA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.